molecular formula C18H8Cl6O3 B1209006 2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol CAS No. 151515-56-9

2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol

Cat. No. B1209006
CAS RN: 151515-56-9
M. Wt: 485 g/mol
InChI Key: GRQNRKQXLLLWGN-UHFFFAOYSA-N
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Description

2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol is a natural product found in Stigonemataceae with data available.

Scientific Research Applications

Natural Product Synthesis

2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol, referred to as ambigol C, has been isolated as a natural product from the terrestrial cyanobacterium Fischerella ambigua. This compound is a highly chlorinated aromatic compound and has shown moderate activity against Trypanosoma rhodesiense, a protozoan parasite. This finding highlights its potential application in the development of new therapeutic agents (Wright, Papendorf, & König, 2005).

Molecular Synthesis and Material Science

Studies have demonstrated the use of similar dichlorophenol derivatives in the synthesis of paramagnetic glassy molecular materials. Such materials have applications in electronic and magnetic devices due to their unique properties like luminescence and electrochemical amphotericity (Castellanos et al., 2008).

Organometallic Chemistry

Research into organometallic chemistry has involved compounds structurally related to 2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol. These studies contribute to the understanding of metal-ligand interactions, which are crucial for the development of catalysts and other chemical applications (Jiménez‐Pérez et al., 2000).

Photoluminescent Materials

The synthesis of photoluminescent materials using related dichlorophenol compounds has been explored. These materials have potential applications in optoelectronics and display technologies due to their unique light-emitting properties (Sierra & Lahti, 2004).

Polymer Chemistry

Dichlorophenol derivatives are used in polymer chemistry, particularly in the synthesis of polyphenylene oxides. These polymers have a wide range of industrial applications due to their thermal stability and mechanical properties (Percec & Wang, 1990).

properties

CAS RN

151515-56-9

Product Name

2,6-Bis(2,4-dichlorophenoxy)-3,5-dichlorophenol

Molecular Formula

C18H8Cl6O3

Molecular Weight

485 g/mol

IUPAC Name

3,5-dichloro-2,6-bis(2,4-dichlorophenoxy)phenol

InChI

InChI=1S/C18H8Cl6O3/c19-8-1-3-14(10(21)5-8)26-17-12(23)7-13(24)18(16(17)25)27-15-4-2-9(20)6-11(15)22/h1-7,25H

InChI Key

GRQNRKQXLLLWGN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl)O

Other CAS RN

151515-56-9

synonyms

ambigol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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